molecular formula C14H16ClN3O4S2 B2529403 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide CAS No. 900001-61-8

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide

Katalognummer B2529403
CAS-Nummer: 900001-61-8
Molekulargewicht: 389.87
InChI-Schlüssel: YTKPPCGUTAFHRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide" is a chemically synthesized molecule that appears to be related to a class of compounds known for their biological activities. Although the provided papers do not directly discuss this specific compound, they do provide insight into similar compounds with sulfonyl and piperidine moieties. For instance, paper discusses the synthesis of O-substituted derivatives of a sulfonamide with a piperidine nucleus, which were found to have significant activity against the butyrylcholinesterase enzyme. Similarly, paper describes the synthesis of a compound with a sulfonyl group attached to a pyrrolidine ring, although it was found to have no antimicrobial activity against the tested organisms.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the coupling of benzenesulfonyl chloride with piperidine under controlled pH conditions in aqueous media, followed by substitution reactions with various electrophiles in the presence of sodium hydride and dimethyl formamide . The synthesis of the compound in paper involves the reaction of methyl pyrrolidine-2-carboxylate with a chlorosulfonyl-substituted imidazole, followed by a reaction with ethylamine. These methods suggest that the synthesis of "1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide" would likely involve similar steps, such as the use of a sulfonyl chloride precursor, a suitable amine, and controlled reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to the one can be characterized using techniques such as FTIR, 1H, 13C NMR, and DEPT 135 analysis . These techniques provide detailed information about the functional groups present, the molecular framework, and the electronic environment of the atoms within the molecule. The presence of a sulfonyl group and a piperidine or pyrrolidine ring is a common feature in these compounds, which is likely to influence their chemical behavior and biological activity.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of reactive functional groups. The sulfonyl group is a good leaving group, which can facilitate nucleophilic substitution reactions. The piperidine or pyrrolidine rings can engage in various chemical reactions, including alkylation, acylation, and others, depending on the substituents present on the ring and the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of a sulfonyl group typically increases the polarity of the molecule, which can affect its solubility in different solvents. The steric and electronic effects of the substituents on the piperidine or pyrrolidine ring can influence the compound's reactivity and interaction with biological targets .

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Piperidine-4-carboxamide derivatives, closely related to the chemical structure , have been synthesized and evaluated for their anticancer properties. A study synthesized a series of propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole moiety, showing promising anticancer activity in vitro, suggesting a potential research direction for similar compounds like 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide in anticancer drug development (Rehman et al., 2018).

Enzyme Inhibition for Alzheimer’s Disease

Another study focused on the synthesis of heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives, aiming to find new drug candidates for Alzheimer’s disease. The synthesized compounds showed inhibitory activity against the acetylcholinesterase enzyme, indicating their potential as therapeutic agents for neurodegenerative diseases like Alzheimer’s (Rehman et al., 2018).

Antimicrobial Applications

Compounds bearing a piperidine moiety, similar to the structure of interest, have been synthesized and tested for antibacterial activity. A study synthesizing acetamide derivatives with a piperidine and 1,3,4-oxadiazole core found moderate antibacterial activity, especially against Gram-negative bacterial strains (Iqbal et al., 2017).

Interaction with Receptors

Research on molecules containing piperidine and carboxamide groups has explored their interaction with various receptors, indicating a potential for developing receptor-targeted therapies. One study involving N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide demonstrated its potent and selective antagonistic activity on the CB1 cannabinoid receptor, suggesting the relevance of similar structures in receptor-based drug discovery (Shim et al., 2002).

Biological and Pharmacological Screening

Compounds structurally related to 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide have been synthesized with fluoro-substituted benzothiazoles and evaluated for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This broad spectrum of biological and pharmacological screening indicates the potential utility of such compounds in various therapeutic areas (Patel et al., 2009).

Eigenschaften

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O4S2/c1-9-8-12(17-22-9)16-14(19)10-4-6-18(7-5-10)24(20,21)13-3-2-11(15)23-13/h2-3,8,10H,4-7H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKPPCGUTAFHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.